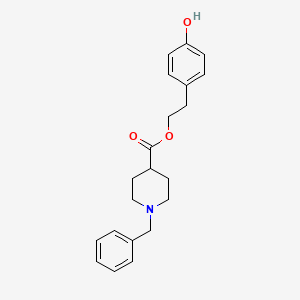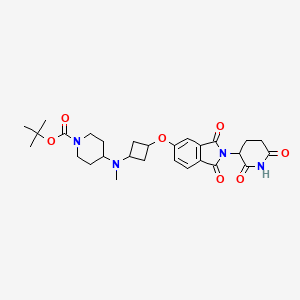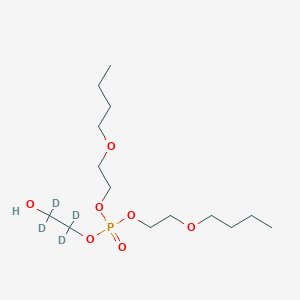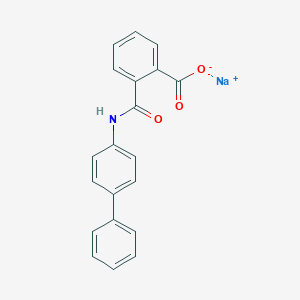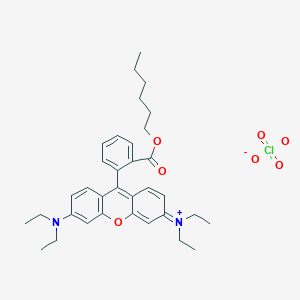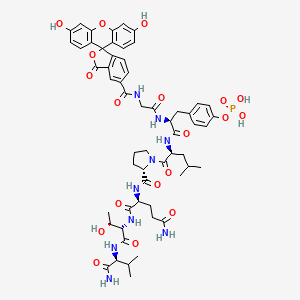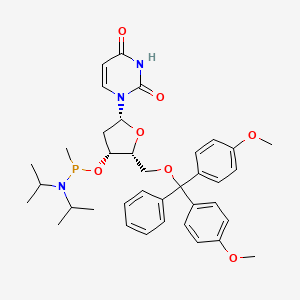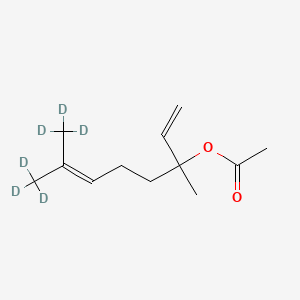
Linalyl acetate-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Linalyl acetate-d6 is a deuterated form of linalyl acetate, an organic compound that is the acetate ester of linalool. It is a phytochemical found in many flowers and spice plants and is one of the principal components of the essential oils of bergamot and lavender . The deuterated form, this compound, is often used in scientific research to study metabolic pathways and reaction mechanisms due to the presence of deuterium atoms, which can be traced more easily than hydrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
Linalyl acetate can be synthesized by reacting linalool with acetic anhydride in the presence of a catalyst. One method involves adding 100 parts of linalool and 80-85 parts of acetic anhydride into a reactor, then adding 0.5-0.8 parts of a self-prepared catalyst under nitrogen conditions. The mixture is heated to 100-120°C and reacted for 1-3 hours. The product is then purified by reduced-pressure distillation and washing .
Another method involves using p-toluene sulfonic acid as a catalyst. The raw materials, linalool and acetic anhydride, are mixed in a molar ratio of 1:1-4. The reaction is carried out at a temperature of 5-45°C under atmospheric pressure for 10-150 minutes .
Industrial Production Methods
Industrial production of linalyl acetate follows similar synthetic routes but on a larger scale. The process involves the esterification of linalool with acetic anhydride in the presence of a suitable catalyst. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
Linalyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for different applications.
Common Reagents and Conditions
Oxidation: Linalyl acetate can be oxidized using reagents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic or basic conditions.
Reduction: Reduction of linalyl acetate can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involve replacing the acetate group with other functional groups. Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield linalool oxide, while reduction can produce linalool. Substitution reactions can result in various derivatives with different functional groups.
科学研究应用
Linalyl acetate-d6 is used in a wide range of scientific research applications:
Chemistry: It is used as a tracer in studies of metabolic pathways and reaction mechanisms due to the presence of deuterium atoms.
Biology: this compound is used to study the biological effects of linalyl acetate, including its role in cell signaling and metabolism.
Medicine: Research has shown that linalyl acetate has anti-inflammatory, antioxidant, and neuroprotective properties. The deuterated form is used to study these effects in more detail.
Industry: Linalyl acetate is widely used in the fragrance and flavor industries. The deuterated form is used to study the stability and degradation of fragrances and flavors.
作用机制
The mechanism of action of linalyl acetate involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation . The presence of deuterium atoms in linalyl acetate-d6 allows researchers to trace its metabolic pathways and understand its effects at a molecular level.
相似化合物的比较
Linalyl acetate is similar to other acetate esters of monoterpenes, such as geranyl acetate and citronellyl acetate. it is unique in its widespread use in the fragrance and flavor industries due to its pleasant fruity odor reminiscent of bergamot mint oil . The deuterated form, linalyl acetate-d6, is particularly valuable in research due to the presence of deuterium atoms, which provide a unique advantage in tracing metabolic pathways and studying reaction mechanisms.
List of Similar Compounds
- Geranyl acetate
- Citronellyl acetate
- Linalool
- Linalool oxide
- 8-oxolinalyl acetate
属性
分子式 |
C12H20O2 |
|---|---|
分子量 |
202.32 g/mol |
IUPAC 名称 |
[8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)octa-1,6-dien-3-yl] acetate |
InChI |
InChI=1S/C12H20O2/c1-6-12(5,14-11(4)13)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3/i2D3,3D3 |
InChI 键 |
UWKAYLJWKGQEPM-XERRXZQWSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=CCCC(C)(C=C)OC(=O)C)C([2H])([2H])[2H] |
规范 SMILES |
CC(=CCCC(C)(C=C)OC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


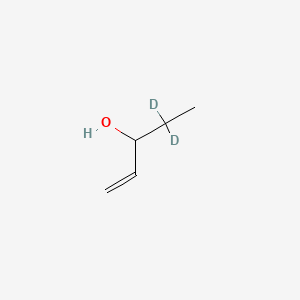
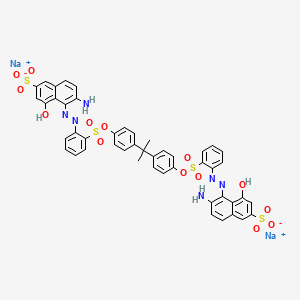
![N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide](/img/structure/B12381258.png)
